Isopentane

Catalog No.
S563127
CAS No.
78-78-4
M.F
C5H12
(CH3)2-CH-CH2-CH3
C5H12
M. Wt
72.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isopentane

CAS Number

78-78-4

Product Name

Isopentane

IUPAC Name

2-methylbutane

Molecular Formula

C5H12
(CH3)2-CH-CH2-CH3
C5H12

Molecular Weight

72.15 g/mol

InChI

InChI=1S/C5H12/c1-4-5(2)3/h5H,4H2,1-3H3

InChI Key

QWTDNUCVQCZILF-UHFFFAOYSA-N

SMILES

CCC(C)C

Solubility

less than 1 mg/mL at 73° F (NTP, 1992)
6.76e-04 M
In water, 48 mg/L at 25 °C
In water, 49.6 mg/L at 25 °C
Insoluble in water
Miscible with alcohol, ether
Soluble in hydrocarbons, oils, ether; very slightly soluble in alcohol
Solubility in water: none

Synonyms

1,1,2-Trimethylethane; Borger Isopentane; Exxsol Isopentane S; Isopentane; Methylbutane; NSC 119476; R 601A; iso-Pentane

Canonical SMILES

CCC(C)C

Organic Working Fluid in Organic Rankine Cycles (ORCs)

ORCs are a type of power generation technology that utilizes low-grade heat sources, such as geothermal or waste heat, to produce electricity. Isopentane is a potential working fluid in ORCs due to its favorable properties, including:

  • High volatility: Allows the fluid to readily absorb heat at low temperatures and release it at higher temperatures, improving efficiency Source: Experiment research for the thermal stability of isobutene and isopentane, ResearchGate:
  • Suitable thermal stability: Can withstand the operating temperatures of some ORC systems without significant decomposition Source: Experiment research for the thermal stability of isobutene and isopentane, ResearchGate:
  • Low flammability: Compared to other hydrocarbon working fluids, isopentane exhibits lower flammability characteristics, enhancing safety

Physical Description

Watery colorless liquid with a gasoline-like odor. Floats on water. Flammable, irritating vapor is produced. Boiling point is 82°F. (USCG, 1999)
DryPowder, WetSolid; GasVapor; Liquid; PelletsLargeCrystals
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Watery colorless liquid with a gasoline-like odor.

Color/Form

Volatile liquid or gas
Colorless liquid

XLogP3

2.6

Boiling Point

82 °F at 760 mm Hg (NTP, 1992)
27.8 °C
27.83 °C
28 °C
82°F

Flash Point

-70 °F (NTP, 1992)
-51 °C (-60 °F) - closed cup
<-60 °F (<-51 °C) - closed cup
-70°F

Vapor Density

2.48 (NTP, 1992) (Relative to Air)
2.48 (Air = 1)
Relative vapor density (air = 1): 2.5
2.48

Density

0.62 at 68 °F (USCG, 1999)
0.6201 g/cm cuat 20 °C
Relative density (water = 1): 0.6
.062

LogP

log Kow = 2.72 (est)
2.3

Odor

Pleasant odor
Gasoline-like odo

Melting Point

-255.8 °F (NTP, 1992)
-159.9 °C
-159.8 °C
-160 °C
-255.8°F

UNII

ZH67814I0O

GHS Hazard Statements

H224: Extremely flammable liquid and vapor [Danger Flammable liquids];
H304: May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H336: May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Isopentane is a colorless liquid or gas. It has an odor like gasoline and is flammable. It is not very soluble in water. Isopentane is emitted by some types of pine and oak trees, fern and moss. It may also be given off by near-shore marine sediments. Isopentane also occurs in gasoline fumes. It is present in tobacco smoke. USE: Isopentane is an important commercial chemical. It is used as a solvent and to make other chemicals and polystyrene. Isopentane is an ingredient in many household products such as car care, home maintenance, and shaving creams. EXPOSURE: Workers who use isopentane may breathe in mists or have direct skin contact. The general population may be exposed by breathing in air, dermal contact with consumer products containing isopentane, smoking cigarettes and using gasoline products. If isopentane is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. It will be broken down by microorganisms, and is expected to build up in fish. RISK: Isopentane is a skin, eye, and respiratory tract irritant. Coughing, dizziness, drowsiness, headache, shortness of breath, sore throat, irregular heartbeat, and loss of consciousness have been reported in humans following inhalation of high levels of isopentane in the air. No toxic effects were reported from brief exposures to low-to-moderate air levels of isopentane. Repeated inhalation exposure over time may result in bronchitis with coughing, phlegm and shortness of breath and heart problems. Stomach pain, nausea and vomiting may occur following ingestion. Damage to the lungs can occur while swallowing liquid isobutane due to accidental inhalation of droplets. No evidence of infertility, abortion, or birth defects were reported in laboratory animals exposed to high oral doses of isopentane before pregnancy, during pregnancy, and during nursing. Kidney damage was reported in male parents only. Data on the potential for isopentane alone to cause cancer in laboratory animals were not available. However, exposure to gasoline has resulted in cancer in laboratory animals, and isopentane is one of the substances in gasoline with the highest human exposure potential. The potential for isopentane to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Pharmacology

Isopentane is an organic, branched-chain alkane with five carbon atoms.

Vapor Pressure

400 mm Hg at 50.9 °F ; 595 mm Hg at 70.0° F (NTP, 1992)
688.97 mmHg
689 mm Hg at 25 °C (est)
Vapor pressure, kPa at 20 °C: 79
40 mmHg at 50.9°F

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

78-78-4
68513-65-5
70024-92-9

Wikipedia

Isopentane

Use Classification

Fire Hazards -> Flammable - 4th degree
Cosmetics -> Propellant; Solvent; Viscosity controlling

Methods of Manufacturing

... Isopentane can be isolated from the liquid components of natural gas or from light gasoline (naphtha), either by molecular sieve separation or by superfractionation
Fractional distillation from petroleum, purified by rectification.
... Isopentane /is/ ... produced primarily by fractional distillation of natural-gas liquids and crude oil. ... Also produced from the catalytic cracking of naphtha. The pentane or C5 fractions obtained from these sources can be separated by careful fractional distillation or passage through a molecular sieve unit to yield ... isopentane.

General Manufacturing Information

Adhesive manufacturing
All other petroleum and coal products manufacturing
Construction
Explosives manufacturing
Mining (except oil and gas) and support activities
Miscellaneous manufacturing
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Printing ink manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Used in pipelines
Butane, 2-methyl-: ACTIVE
There are three isomeric pentanes, i.e., saturated aliphatic hydrocarbons of molecular formula C5H12. They are commonly called n-pentane, isopentane (2-methylbutane), and neopentane (2,2-dimethylpropane).
The main use for pentanes has been in motor fuel, though regulations limiting fuel vapor pressure are decreasing the amount of pentanes, particularly isopentane, present in gasoline during warm parts of the year.

Analytic Laboratory Methods

Lipid peroxidation is thought to be an important event in the pathogenesis of atherosclerosis. It has been suggested that pentane, which can be formed during the oxidation of omega-6 fatty acids, is a marker of lipid peroxidation. Previous studies have reported elevated breath pentane and serum markers of lipid peroxidation in smokers. However, chromatographic separation of pentane from isoprene in virtually all of these studies was incomplete and the methods used did not resolve pentane into its isomers, n-pentane and isopentane. Additionally, most current methods are complicated, requiring trapping and concentrating steps to obtain adequate sensitivity prior to hydrocarbon analysis. The purpose of the current study was to develop a gas chromatographic system to analyze breath pentane, that addresses the above technical problems and that would provide a simple in vivo method for measuring lipid. n-Pentane and isopentane standards were easily separated from isoprene with a Al2O3/KCI capillary column contained in a portable gas chromatograph equipped with a photoionization detector. The analysis of repeated measures showed a low coefficient of variation for measurements of n-pentane (10%) and isopentane (9%). We measured breath pentane in 27 subjects (15 smokers, 12 non-smokers). There were no significant difference between the baseline and 4 week interval measurements of n-pentane for smokers both before and after cigarette smoking. The within-subject variability data showed that the assay is highly reproducible for both low and high pentane levels in smokers. Smokers were found to have higher levels of both n-pentane and isopentane than non-smokers (P < 0.001). In addition, smokers had further significant elevation of pentane levels 10 min after smoking (P < 0.001), which returned to baseline by 1 hr. These studies demonstrate that measurement of breath pentane, using a gas chromatograph with a photoionization detector, is simple and reproducible. Additionally, these results suggest that pentane elevation associated with smoking is secondary to the oxidant effects of cigarette smoke and an important temporal relationship exists between cigarette smoking and breath sample analysis.
A gas chromatographic system equipped with a flame ionization detector, was used to quantitate more than 300 gas-phase hydrocarbons from background and roadside ambient air samples. ... C4 to C13 hydrocarbons were separated on a 125-m long glass capillary column containing 7.5% hydrophilic silica. A stainless steel hydrocarbon trap filled with untreated glass wool permitted the concentration of at least 4-L of sample at 70% relative humidity. This extends the detection limits for individual hydrocarbons to 15.0 parts per trillion carbon. A programmable valve controller maintained trap cooling during hydrocarbon concentration and thermally desorbed the hydrocarbons for gas chromatographic analysis. /C2-C13 Hydrocarbons/

Clinical Laboratory Methods

The determination of petroleum fuel in the blood of burned bodies was carried out by three different gas chromatographic procedures. Seven components of gasoline (isopentane, n-pentane, 2-methylpentane, benzene, 2-methylhexane, 3-methylhexane and toluene) and five of kerosene (xylene, C9H20, mesitylene, pseudocumene and C11H24) were chosen as indicators with a coefficient of variation of 5-24%. The methods were applied to four autopsy cases with a relatively low carboxyhemoglobin (HbCO) content. When gasoline exposure had occurred, the blood concentrations determined were almost identical whatever the components selected. Great variations in the components determined were found after kerosene exposure, and hydrocarbons greater than or equal to C14 were hardly inhaled by the victims. A higher content of fuel in the left than in the right ventricular blood observed in the autopsy cases suggests fuel inhalation just before death. The same phenomenon was also observed in the content of blood HbCO. Determinations of petroleum fuel and HbCO in both the right and left ventricular blood would be useful for the forensic diagnosis on burned bodies with a low HbCO content.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Recommended storage temperature 2-8 °C Refrigerate before opening. Handle and open container with care.
Store in a flammable liquid storage area or approved cabinet away from ignition sources and corrosive and reactive materials. Prior to working with this chemical you should be trained on its proper handling and storage. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area way from strong oxidizers. Metal containers involving the transfer of this chemical should be grounded and bonded. Where possible, automatically pump liquid from drums or other storage containers to process containers. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of this chemical. Sources of ignition, such as smoking and open flames, are prohibited where this chemical is used, handled, or stored in a manner that could create a potential fire or explosion hazard. Wherever this chemical is used, handled, manufactured, or stored, use explosion-proof electrical equipment and fittings.
Fireproof. Well closed. Separated from strong oxidants. Store in an area without drain or sewer access. Provision to contain effluent from fire extinguishing.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Isomer separation enabled by a micro circulatory gas chromatography system

Hao-Chieh Hsieh, Hanseup Kim
PMID: 32889297   DOI: 10.1016/j.chroma.2020.461484

Abstract

Isomers, holding similar chemical and physical properties, are difficult to separate especially by utilizing a microfabricated gas chromatography system due to limited column lengths mainly imposed by low-pressure (<20 kPa) micropump capability. In this paper, we demonstrated the separation of a pair of structural isomers, isopentane and pentane, in a micro-scale gas chromatography system with a circulatory loop of two 25-cm micro open tubular columns, while operating under a minimal pressure requirement of <10 kPa. The developed micro circulatory gas chromatography (MCGC) system achieved an effective column length of 12.5 meters by circulating the isomer gases for 25 cycles, the longest micro open tubular column length ever reported by any microfabricated GC systems yet.


Characteristics of roadside volatile organic compounds in an urban area dominated by gasoline vehicles, a case study in Hanoi

Bich-Thuy Ly, Yoshizumi Kajii, Thi-Yen-Lien Nguyen, Koki Shoji, Dieu-Anh Van, Thi-Nhu-Ngoc Do, Trung-Dung Nghiem, Yosuke Sakamoto
PMID: 32339797   DOI: 10.1016/j.chemosphere.2020.126749

Abstract

Volatile organic compounds (VOCs) are important air pollution issues because of their potential health effects, and the contribution to ground ozone and secondary particulate matter. In this study, 53 VOC species near nine roads in Hanoi were monitored by sampling and analyzed by GC-FID four times per day on weekdays and in the morning on the weekend, from December 2014 to January 2015. In parallel with VOC sampling, vehicle number was counted, and meteorological conditions were recorded. A large share of motorbikes was found, accounted for 82% of overall for all period, and 88% in rush hours. The average TVOC concentration was 305.1 ppb; while those of BTEX were 12.8/27.4/4.8/15.9/6.0 ppb for benzene/toluene/ethylbenzene/m,p-xylenes/o-xylene, respectively. Isopentane was the most abundant species of VOCs. A significant carcinogenic risk of benzene species was found. Ozone formation potential (OFP) of VOCs was of 1752.7 ppb. Levels of VOC species reflected well the transportation volume. Strong correlations between motorbike number related parameters and ethylbenzene were found. High correlations were also found among ethylbenzene and almost all other VOC species. It implied that the majority of VOCs near road emitted from the same source, which is motorbikes. The calculation using emission factors from COPERT 5 model with conditions of fleets in Hanoi showed that VOCs from motorbikes contributed to more than 90% of the VOC level.


Baseline correction method for dynamic pressure gradient modulated comprehensive two-dimensional gas chromatography with flame ionization detection

Lina Mikaliunaite, Paige E Sudol, Caitlin N Cain, Robert E Synovec
PMID: 34237483   DOI: 10.1016/j.chroma.2021.462358

Abstract

A baseline correction method is developed for comprehensive two-dimensional (2D) chromatography (GC × GC) with flame-ionization detection (FID) using dynamic pressure gradient modulation (DPGM). The DPGM-GC × GC-FID utilized porous layer open tubular (PLOT) columns in both dimensions to focus on light hydrocarbon separations. Since DPGM is nominally a stop-flow modulation technique, a rhythmic baseline disturbance is observed in the FID signal that cycles with the modulation period (P
). This baseline disturbance needs to be corrected to optimize trace analysis. The baseline correction method has three steps: collection of a background "blank" chromatogram and multiplying it by an optimized normalization factor, subtraction of the normalization-optimized background chromatogram from a sample chromatogram, and application of Savitzky-Golay smoothing. An alkane standard solution, containing pentane, hexane and heptane was used for method development, producing linear calibration curves (r
> 0.991) over a broad concentration range (7.8 ppm - 4000 ppm). Further, the limit-of-detection (LOD) and limit-of-quantification (LOQ) were determined for pentane (LOD = 2.5 ppm, LOQ = 8.2 ppm), hexane (LOD = 0.9 ppm, LOQ = 3.0 ppm), and heptane (LOD = 1.9 ppm, LOQ = 6.4 ppm). A natural gas sample separation illustrated method applicability, whereby the DPGM produced a signal enhancement (SE) of 30 for isopentane, where SE is defined as the height of the tallest
D peak in the modulated chromatogram for the analyte divided by the height of the unmodulated
D peak. The 30-fold SE resulted in about a 10-fold improvement in the signal-to-noise ratio (S/N) for isopentane. Additional versatility of the baseline correction method for more complicated samples was demonstrated for an unleaded gasoline sample, which enabled the detection (and visual appearance) of trace components.


Characterization of volatile organic compounds and the impacts on the regional ozone at an international airport

Xiaowen Yang, Shuiyuan Cheng, Gang Wang, Ran Xu, Xiaoqi Wang, Hanyu Zhang, Guolei Chen
PMID: 29604562   DOI: 10.1016/j.envpol.2018.03.073

Abstract

In this study, the measurement of volatile organic compounds (VOCs) was conducted at Beijing Capital International Airport (ZBAA) and a background reference site in four seasons of 2015. Total concentrations of VOCs were 72.6 ± 9.7, 65.5 ± 8.7, 95.8 ± 11.0, and 79.2 ± 10.8 μg/m
in winter, spring, summer, and autumn, respectively. The most abundant specie was toluene (10.1%-17.4%), followed by benzene, ethane, isopentane, ethane, acetylene, and n-butane. Seasonal variations of VOCs were analyzed, and it was found that the highest concentration occurring in summer, while the lowest in spring. For the diurnal variation, the concentration of VOCs in the daytime (9:00-15:00) was less than that at night (15:00-21:00) obviously. Ozone Formation Potential (OFP) was calculated by using Maximum Incremental Reactivity (MIR) method. The greatest contribution to OFP from alkenes and aromatics, which accounted for 27.3%-51.2% and 36.6%-58.6% of the total OFP. The WRF-CMAQ model was used to simulate the impact of airport emissions on the surrounding area. The results indicated that the maximum impact of VOCs emissions and all sources emissions at the airport on O
was 0.035 and -23.8 μg/m
, respectively. Meanwhile, within 1 km from the airport, the concentration of O
around the airport was greatly affected by airport emitted.


Speciated VOCs emission estimate for a typical petrochemical manufacturing plant in China using inverse-dispersion calculation method

Wei Wei, Yating Wang, Gan Yang, Li Yue, Shuiyuan Cheng
PMID: 29982920   DOI: 10.1007/s10661-018-6834-9

Abstract

Volatile organic compounds (VOCs) play a key role in air pollution of China. Among various sources, petrochemical industry is one of the important contributors, but its VOC emission estimate still exists a big uncertainty. Therefore, this study developed an inverse-dispersion calculation method (IDM), and applied it in a typical petrochemical plant that manufactures ethylene (170 kt/year), polyethylene (100 kt/year), and polypropylene (61 kt/year), and determined the VOC emission amount for this complex industrial area source. Firstly, this study monitored VOC concentrations around this plant in April of 2017, and found that the VOCs at downwind receptors was obviously higher than the level at background, higher by 20.7 ppb on average. This VOC increment was mainly contributed by ethylene (30.4%), propylene (17.8%), pentanes (16.4%), and butanes (13.4%), which is consistent with the knowledge of VOC components emitted from the manufacturing of ethylene, polyethylene, and polypropylene. Then, by using the inverse-dispersion calculation method (IDM), we determined the relationship coefficient γ between source emission rate and ambient concentration for each receptor of each test based on an assumed source emission rate, combined γ with the actual VOC concentrations measured in monitoring tests, and estimated the average VOCs emission of 666.0 tons/year for this plant, including 18.1 tons for ethane, 21.1 tons for propane, 61.6 tons for isobutane, 44.3 tons for n-butane, 79.3 tons for isopentane, 56.8 tons for n-pentane, 115.4 tons for ethylene, 102.5 tons for propylene, 92.7 tons for benzene, and 74.1 tons for toluene. Our IDM estimate was in the same order with the traditional emission factor method estimate (916.4 tons VOCs per year for this plant), and we believed the IDM can be applied to effectively estimate the VOCs emissions for those complicated industrial sources.


The higher osteoprotective activity of psoralidin in vivo than coumestrol is attributed by its presence of an isopentenyl group and through activated PI3K/Akt axis

Yuankun Zhai, Qingfeng Wang, Yingying Li, Jiawei Cui, Kun Feng, Xijian Kong, Cory J Xian
PMID: 29710518   DOI: 10.1016/j.biopha.2018.03.166

Abstract

Prenylation of bioactive natural compounds has been postulated to be able to enhance the utilization rate and affinity of the compounds with cell membranes, thus promote their bioactivities. Coumestrol, isolated from Medicago sativa, has been known as a phytoestrogen which has bone health benefits. In our previous work, psoralidin, a prenylated coumestrol, was proved to have a higher ability than coumestrol to promote bone formation and to attenuate resorption in vitro. However, it remains to be investigated whether psoralidin will have stronger bone health benefits than coumestrol. In the current study, psoralidin was isolated from Psoralea corylifolia L. and the osteotropic activities of coumestrol and psoralidin were compared in ovariectomized (OVX) rats. Both coumestrol and psoralidin were found to suppress OVX-induced bone loss in vivo, as shown by improved total bone mineral content (t-BMC) or density (t-BMD) and mineral apposition rate, bone biomechanical properties, microstructure and trabecular bone formation, enhanced osteogenic differentiation but suppressed adipogenic differentiation of bone marrow stromal cells (BMSCs), and activation of PI3K/Akt axis and downstream factors such as GSK3β/β-catenin and Nrf-2/HO-1. However, psoralidin was shown to have higher activities than coumestrol in the above measurements/indices. Our findings demonstrate that psoralidin, as a novel anti-osteoporosis candidate, could suppress bone loss in OVX rats and have better osteoprotective effects than coumestrol, which may be related to the presence of the isopentenyl group in psoralidin.


Thermo-sensitive isopentane aerification for mucosal lift during endoscopic resection in animal models (with video)

Wenjie Liu, Min Wang, Lili Zhao, Min Wang, Xiang Wang, Zhining Fan, Li Liu
PMID: 28288842   DOI: 10.1016/j.gie.2017.02.036

Abstract

Mucosal lift is critical for successful endoscopic treatment. Normal saline (NS) solution is widely used as the submucosal filler, but its short persistency restricts clinical endoscopic submucosal dissection (ESD). In this study, thermo-sensitive isopentane was introduced for submucosal injection. With a boiling point at 27.8°C, liquid isopentane can be easily applied, and gasification inflation can provide great support for submucosal lifting at body temperature. The feasibility and efficiency of isopentane were evaluated in this study.
Porcine stomachs were used for in vitro evaluation. A 37°C water bath was used to mimic body temperature. Compared with NS, isopentane was studied for its lifting performance, including injection dosage, persistence of lifting strength, and efficacy for assisting submucosal dissection. The changes in submucosal tissue were also compared. For in vivo evaluation, rats were used to further compare the differences between isopentane and NS, including lifting efficacy, pathologic effect, and safety.
Compared with NS, the maximum lifting height was achieved with less isopentane (2% NS volume). Longer persistency and faster operation for submucosal dissection were also recorded for isopentane during the in vitro study. Aerification resulted in vacuolization of submucosal connective tissue, which facilitates EMR and postoperative recovery. The same results were confirmed in the rat model. With the same dosage, isopentane produced better mucosal elevation and larger range than NS. According to the histologic examination, no tissue injury was observed with isopentane application.
As a submucosal injection agent, the feasibility, efficacy, and safety of isopentane has been demonstrated. Thermo-sensitive aerification may be a promising approach to facilitate ESD.


Volatile Organic Compounds, Bacterial Airway Microbiome, Spirometry and Exercise Performance of Patients after Surgical Repair of Congenital Diaphragmatic Hernia

Gert Warncke, Georg Singer, Jana Windhaber, Lukas Schabl, Elena Friehs, Wolfram Miekisch, Peter Gierschner, Ingeborg Klymiuk, Ernst Eber, Katarina Zeder, Andreas Pfleger, Beate Obermüller, Holger Till, Christoph Castellani
PMID: 33530644   DOI: 10.3390/molecules26030645

Abstract

The aim of this study was to analyze the exhaled volatile organic compounds (VOCs) profile, airway microbiome, lung function and exercise performance in congenital diaphragmatic hernia (CDH) patients compared to healthy age and sex-matched controls. A total of nine patients (median age 9 years, range 6-13 years) treated for CDH were included. Exhaled VOCs were measured by GC-MS. Airway microbiome was determined from deep induced sputum by 16S rRNA gene sequencing. Patients underwent conventional spirometry and exhausting bicycle spiroergometry. The exhaled VOC profile showed significantly higher levels of cyclohexane and significantly lower levels of acetone and 2-methylbutane in CDH patients. Microbiome analysis revealed no significant differences for alpha-diversity, beta-diversity and LefSe analysis. CDH patients had significantly lower relative abundances of
and
. CDH patients exhibited a significantly reduced Tiffeneau Index. Spiroergometry showed no significant differences. This is the first study to report the VOCs profile and airway microbiome in patients with CDH. Elevations of cyclohexane observed in the CDH group have also been reported in cases of lung cancer and pneumonia. CDH patients had no signs of impaired physical performance capacity, fueling controversial reports in the literature.


Urban VOC profiles, possible sources, and its role in ozone formation for a summer campaign over Xi'an, China

Jian Sun, Zhenxing Shen, Yue Zhang, Zhou Zhang, Qian Zhang, Tian Zhang, Xinyi Niu, Yu Huang, Long Cui, Hongmei Xu, Hongxia Liu, Junji Cao, Xuxiang Li
PMID: 31338768   DOI: 10.1007/s11356-019-05950-0

Abstract

To insight the urban volatile organic compound (VOC) profiles and its contribution to ozone, four-time per day (8:00-9:00, 15:00-16:00, 19:00-20:00, and 23:00-24:00) off-line VOC samples were collected from 16th July to 28th July 2018 for a summer investigation campaign over Xi'an, China. The diurnal variation was significant that the lowest TVOC concentrations were observed in the midnight period (28.4 ± 25.6 ppbv) while the highest was shown in the morning (49.6 ± 40.1 ppbv). The differences of total non-methane VOCs (TVOCs) between weekdays and weekend were also significant that the weekend showed significantly high VOC levels than weekdays (p < 0.05) but did not lead to significant ambient O
increase (p > 0.05). Isopentane, a general marker for vehicle exhaust, showed descending concentrations from morning to midnight and good correlation with vehicle numbers on road, indicating a potential source to the VOCs at this site. The results from PMF proved that vehicular exhaust was the largest source to the VOCs in this study (64.4%). VOC categories showed a reverse sequence in abundance of concentrations and OFP contributions that alkenes showed the highest OFPs although with the lowest abundance in TOVCs due to their high reactivity in photochemical reactions. High OFPs from ethylene and isopentane indicated that vehicular emissions could be the largest potential OFP source in this site. OFPs from isoprene (from 1.85 to 13.4 ppbv) indicated that biogenic VOCs should not be negligible in urban Xi'an city when controlling O
pollutants. Comparison of two OFP methods was conducted and MIR method was proved to be more reasonable and scientific in summer Xi'an. Therefore, vehicular emission, the largest contributor to ambient VOCs and also OFPs, as well as biological source should be priority controlled in guiding VOC emissions and reducing O
control policies.


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